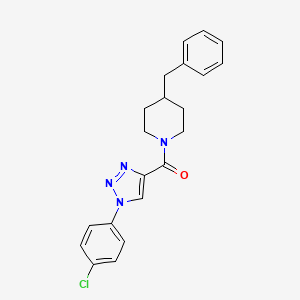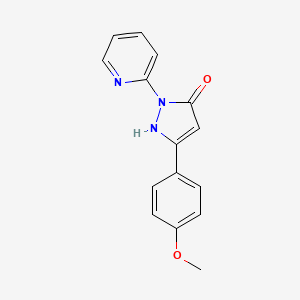![molecular formula C10H14BrN3O B2505886 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine CAS No. 1274134-13-2](/img/structure/B2505886.png)
5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are important in the field of medicinal chemistry due to their presence in many biologically active molecules. The specific substitution pattern on the pyrimidine ring can significantly influence the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization to form the pyrimidine ring . In the case of 5-bromo derivatives, the introduction of the bromine atom can be accomplished using elemental bromine or N-bromosuccinimide . Additionally, cross-coupling reactions, such as those involving AlMe3, can be used to introduce different substituents at the 5-position of the pyrimidine ring . The synthesis of related compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves a multi-step process starting from commercially available precursors, which includes bromination and chlorination steps .
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was investigated using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy . Computational methods, such as density functional theory (DFT), can be used to predict the molecular geometry, vibrational wavenumbers, and electronic properties of these compounds . Additionally, crystal structure analysis can provide detailed information about the conformation and arrangement of atoms within the molecule .
Chemical Reactions Analysis
Brominated pyrimidines can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. These reactions include nucleophilic substitution, where the bromine atom can be replaced by other groups, and coupling reactions, which can be used to create more complex molecules . The reactivity of the bromine atom also allows for the synthesis of various derivatives, which can be tailored for specific biological activities or physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines are influenced by the substituents on the pyrimidine ring. The presence of a bromine atom can affect the compound's melting point, solubility, and stability. The electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated from computational studies and spectroscopic data . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Development
5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine and its analogs have primarily been studied for their utility in synthesizing various biheterocycles and derivatives, contributing significantly to the field of organic chemistry. These compounds serve as precursors or intermediates in the creation of complex molecules with potential applications in pharmaceuticals and materials science.
Biheterocycle Synthesis:
- A precursor, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, was utilized for synthesizing a new series of biheterocycles, specifically (1,2,3-triazol-1-yl)methyl-pyrimidine compounds. This process involved nucleophilic substitution and azide–alkyne cycloaddition reactions, demonstrating the compound's utility in creating structurally complex molecules (Aquino et al., 2017).
Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives:
- The compound served as an intermediate in the synthesis of novel pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This involved a series of reactions including treatment with carbon disulfide and alkyl halides, showcasing its role in producing compounds with potential medicinal and chemical applications (Rahimizadeh et al., 2007).
Heterocyclic Core Synthesis:
- The compound was pivotal in the efficient synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. The methodology developed provided a high-yielding route suitable for large-scale synthesis, indicating its importance in industrial-scale chemical production (Morgentin et al., 2009).
Pharmacological Studies:
- Various pyrimidine derivatives, including those synthesized from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, were screened for their antioxidant, anti-inflammatory, and analgesic activities. This highlights the compound's significance in the development of new pharmacologically active agents (Adhikari et al., 2012).
Antifungal Activity:
- Novel pyrimidine derivatives synthesized from the compound demonstrated significant antifungal activity against various fungal strains. This indicates its potential in the development of antifungal agents and contributes to the field of agricultural and pharmaceutical chemistry (Wu et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is a pyrimidine derivative . Pyrimidine derivatives have important applications in the fields of medicine, chemical industry, and functional materials . In drug discovery, especially in the research and development of anticancer drugs, this compound is a significant intermediate containing a pyrimidine ring
Eigenschaften
IUPAC Name |
5-bromo-2-(1-methylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14-4-2-9(3-5-14)15-10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFZXAULWFSULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)
![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)
methane](/img/structure/B2505813.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)



![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)